molecular formula C6H3ClFI B2815737 2-Chloro-3-fluoroiodobenzene CAS No. 348642-49-9

2-Chloro-3-fluoroiodobenzene

Cat. No. B2815737
CAS RN: 348642-49-9
M. Wt: 256.44
InChI Key: VHPLDZRKRZACGK-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoroiodobenzene is a polyhalobenzene . It has a linear formula of ClC6H3(F)I . The CAS number for this compound is 72373-82-1 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with chlorine, fluorine, and iodine substituents . The molecular weight of the compound is 256.44 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 234 °C and a refractive index (n20/D) of 1.6010 .

Scientific Research Applications

Organic Synthesis

2-Chloro-3-fluoroiodobenzene has been explored as a precursor or intermediate in the synthesis of complex organic molecules. For example, studies have demonstrated its utility in the formation of cationic RP5Cl-cages via insertion of RPCl-cations into a P-P bond of the P4 tetrahedron, highlighting its role in synthesizing new cationic chloro-substituted organophosphorus cages (Holthausen et al., 2012). Furthermore, its application in aminochlorination of alkenes with CFBSA (N-chloro-N-fluorobenzenesulfonamide) showcases its involvement in regioselective synthesis processes, producing valuable chloro and fluoroamino adducts without the need for external catalysts (Xiao-Qiu Pu et al., 2016).

Analytical Chemistry

In analytical chemistry, this compound and related compounds have been subjects of spectroscopic analysis to understand their structural and electronic properties. Investigations into the microwave spectrum, quadrupole coupling constants, and dipole moments of chloro-fluorobenzenes contribute to a deeper understanding of molecular dynamics and interactions in the gas phase (Onda et al., 1994). Such studies are pivotal for the development of analytical methodologies and the interpretation of molecular spectra.

Environmental Science

The degradation of halobenzene compounds, including those related to this compound, by microbial strains like Burkholderia fungorum FLU100, has been investigated to understand the pathways and mechanisms involved in the bioremediation of halogenated aromatic pollutants. This research provides valuable insights into the environmental fate of such compounds and their potential removal from contaminated sites (Strunk & Engesser, 2013).

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be stored in a well-ventilated place and kept in a closed container .

properties

IUPAC Name

2-chloro-1-fluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFI/c7-6-4(8)2-1-3-5(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPLDZRKRZACGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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